molecular formula C20H26O8 B1249240 Samaderine E CAS No. 64356-67-8

Samaderine E

Cat. No. B1249240
CAS RN: 64356-67-8
M. Wt: 394.4 g/mol
InChI Key: MGGPOESVKAWHRB-KZOVRTNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Samaderine E is a quassinoid isolated from Quassia indica and Samadera indica and has been shown to exhibit antimalarial and cytotoxic activities. It has a role as a metabolite, an antimalarial and an antineoplastic agent. It is a secondary alcohol, a quassinoid, an organic heteropentacyclic compound, a delta-lactone, an enone, a cyclic ether, a tetrol, a tertiary alcohol and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Natural compounds, including various phytochemicals, have been extensively studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, antimicrobial, and anti-cancer properties. These compounds often serve as a basis for the development of novel drugs and therapies. Research in this area involves elucidating the mechanisms of action of these compounds, their bioavailability, and their effects in both in vitro and in vivo models.

For example, studies on endocrine-disrupting chemicals (EDCs) have shown how environmental substances can affect health and disease by altering endocrine system functions, which could be relevant when considering the broader implications of compounds like Samaderine E (A. Gore et al., 2015). Additionally, the exploration of natural products for their diuretic effects and potential applications in treating conditions like hypertension provides insight into how plant-derived compounds are evaluated for their medicinal properties (C. I. Wright et al., 2007).

properties

CAS RN

64356-67-8

Product Name

Samaderine E

Molecular Formula

C20H26O8

Molecular Weight

394.4 g/mol

IUPAC Name

(1R,2S,6R,8S,12S,13S,14R,15R,16S,17R)-2,12,15,16-tetrahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione

InChI

InChI=1S/C20H26O8/c1-8-4-10(21)15(24)17(2)9(8)5-11-19-7-27-18(3,16(25)13(23)14(17)19)20(19,26)6-12(22)28-11/h4,9,11,13-16,23-26H,5-7H2,1-3H3/t9-,11+,13+,14+,15+,16-,17-,18+,19+,20+/m0/s1

InChI Key

MGGPOESVKAWHRB-KZOVRTNRSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4(CC(=O)O3)O)(OC5)C)O)O)C)O

SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(CC(=O)O3)O)(OC5)C)O)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(CC(=O)O3)O)(OC5)C)O)O)C)O

Other CAS RN

64356-67-8

synonyms

14-epi-samaderine E
samaderine E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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